molecular formula C7H13N3O2 B8178496 Methyl 6-azidohexanoate

Methyl 6-azidohexanoate

Cat. No.: B8178496
M. Wt: 171.20 g/mol
InChI Key: FHRVYLAQXXKHAN-UHFFFAOYSA-N
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Description

Methyl 6-azidohexanoate is an organic compound with the molecular formula C7H13N3O2 It is a derivative of hexanoic acid, where the terminal hydrogen atom is replaced by an azido group (-N3)

Scientific Research Applications

Methyl 6-azidohexanoate has several applications in scientific research:

    Material Sciences: Used as a cross-linker in polymer chemistry to enhance the physical properties of polymers.

    Organic Synthesis: Serves as a precursor for the synthesis of various nitrogen-containing heterocycles.

    Bioconjugation: Employed in click chemistry for the bioconjugation of biomolecules.

    Photovoltaics: Utilized as an additive in organic photovoltaic devices to improve performance and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 6-azidohexanoate can be synthesized through the reaction of methyl 6-bromohexanoate with sodium azide in a polar aprotic solvent such as dimethylformamide (DMF). The reaction typically proceeds at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves the large-scale synthesis of the precursor methyl 6-bromohexanoate followed by azidation using sodium azide. The process requires careful handling due to the potential hazards associated with azides.

Types of Reactions:

    Substitution Reactions: this compound can undergo nucleophilic substitution reactions, particularly with alkynes, to form 1,2,3-triazoles via the copper(I)-catalyzed Huisgen 1,3-dipolar cycloaddition.

    Reduction Reactions: The azido group can be reduced to an amine using reducing agents such as triphenylphosphine or lithium aluminum hydride.

    Thermal Decomposition: Upon heating, this compound can decompose to release nitrogen gas, forming highly reactive nitrenes.

Common Reagents and Conditions:

    Copper(I) Catalysts: Used in cycloaddition reactions with alkynes.

    Reducing Agents: Triphenylphosphine, lithium aluminum hydride for reduction to amines.

    Heat: For thermal decomposition to generate nitrenes.

Major Products:

    1,2,3-Triazoles: Formed from cycloaddition reactions.

    Amines: Resulting from reduction of the azido group.

    Nitrenes: Generated through thermal decomposition.

Mechanism of Action

The primary mechanism of action for methyl 6-azidohexanoate involves the release of nitrogen gas upon thermal or photochemical activation, generating highly reactive nitrenes. These nitrenes can insert into C-H and N-H bonds, facilitating cross-linking in polymers or forming new covalent bonds in organic synthesis. The azido group also participates in cycloaddition reactions, forming stable triazole rings.

Comparison with Similar Compounds

    1,6-Diazidohexane: Another azido compound with two azido groups, used in similar applications for cross-linking and polymer modification.

    Methyl 6-bromohexanoate: The precursor for methyl 6-azidohexanoate, used in various organic synthesis reactions.

Uniqueness: this compound is unique due to its single azido group, which provides a balance between reactivity and stability. Its ability to participate in click chemistry and generate nitrenes makes it a versatile compound in both material sciences and organic synthesis.

Properties

IUPAC Name

methyl 6-azidohexanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N3O2/c1-12-7(11)5-3-2-4-6-9-10-8/h2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHRVYLAQXXKHAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCCCCN=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

Methyl 6-azidohexanoate was synthesized via a modified literature procedure. A reaction mixture of methyl 6-bromohexanoate (6 g, 29 mmol) and NaN3 (9.4 g, 144 mmol) in 30 ml of DMF was stirred at 75° C. for 14 h under N2. After cooling down, the reaction mixture was poured into water. The product was extracted with hexane, washed with brine, and dried under MgSO4. Solvent was evaporated to give transparent liquid. Yield: 95%.
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Synthesis routes and methods II

Procedure details

Methyl 6-bromohexanoate was reacted with sodium azide to give methyl 6-azidohexanoate, then converted to the corresponding hydrazide using hydrazine hydrate. The linker compound 6-azidohexanehydrazide was conjugated with DOX hydrochloride in dry methanol, with a drop of acetic acid, forming the desired DOX-azide compound. The one-pot method polymerization/click method shown in the scheme was used to synthesize the new DOX-polyMPC copolymer. The polymer was characterized with NMR spectroscopy and GPC, while drug weight percent was measured using a UV method.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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